molecular formula C12H22N4O B11757791 [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11757791
M. Wt: 238.33 g/mol
InChI Key: QKQDGTJSSWTIJX-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide to introduce the methyl group at the 1-position.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent.

    Coupling Reaction: The final step involves coupling the pyrazole and morpholine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Material Modification: Employed in the modification of materials for specific industrial applications.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across biological membranes. The compound may also modulate signaling pathways by binding to receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(piperidin-4-yl)propyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(pyrrolidin-4-yl)propyl]amine
  • [(1-methyl-1H-pyrazol-4-yl)methyl][3-(azepan-4-yl)propyl]amine

Uniqueness

[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both a pyrazole and a morpholine ring, which confer distinct chemical and biological properties. The morpholine ring enhances solubility and bioavailability, while the pyrazole ring provides a versatile scaffold for chemical modifications.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C12H22N4O/c1-15-11-12(10-14-15)9-13-3-2-4-16-5-7-17-8-6-16/h10-11,13H,2-9H2,1H3

InChI Key

QKQDGTJSSWTIJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCCN2CCOCC2

Origin of Product

United States

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